molecular formula C22H23N3O3S B2868245 N-benzhydryl-4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carboxamide CAS No. 2320724-02-3

N-benzhydryl-4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carboxamide

Cat. No. B2868245
CAS RN: 2320724-02-3
M. Wt: 409.5
InChI Key: ZLGMTOCRMJKRNM-UHFFFAOYSA-N
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Description

“N-benzhydryl-4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carboxamide” is a compound that belongs to the class of thiazolidinediones . Thiazolidinediones are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of thiazolidinediones involves keeping the acidic thiazolidinedione (TZD) ring at the center, which is in contrast with the typical pharmacophore of PPAR-γ agonists . The compounds are designed and synthesized in moderate to good yields and are characterized using spectral techniques .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Pyridine Derivatives : Patel et al. (2011) detailed the synthesis of pyridine derivatives, exploring the antimicrobial activity of these compounds. The study involved condensing acid chlorides with 2-hydroxyethyl piperazine and 2,3-dichloropiperazine to prepare amide derivatives, demonstrating the versatility of related compounds in medicinal chemistry research (Patel, Agravat, & Shaikh, 2011).

  • Polycyclic Imidazolidinones Synthesis : Zhu et al. (2017) reported on the synthesis of polycyclic imidazolidinone derivatives through redox-annulations, highlighting the compound's potential in creating structurally complex molecules with potential biological activities (Zhu, Lv, Anesini, & Seidel, 2017).

Biological Activities

  • Antimicrobial Activities : Various studies have explored the antimicrobial potential of derivatives, indicating their importance in developing new therapeutic agents. For example, Vinaya et al. (2009) synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and evaluated their efficacy as antimicrobial agents against pathogens of Lycopersicon esculentum, demonstrating significant antimicrobial activities compared to standard drugs (Vinaya et al., 2009).

  • Anticonvulsant Agents : The synthesis and evaluation of phenytoin derivatives, which include similar structural motifs, have shown potential as anticonvulsant agents. Deodhar et al. (2009) synthesized derivatives of phenytoin to evaluate their anticonvulsant activity, providing a foundation for further exploration of related compounds in neurological disorders (Deodhar, Sable, Bhosale, & Juvale, 2009).

Mechanism of Action

Thiazolidinediones, including “N-benzhydryl-4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carboxamide”, are known to act as partial PPAR-γ agonists . They can avoid the adverse effects associated with PPAR-γ full agonists, such as weight gain and congestive heart disorders, while retaining the antidiabetic efficiency .

Future Directions

The available data suggests that thiazolidinediones, including “N-benzhydryl-4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carboxamide”, have the potential to be developed as partial PPAR-γ agonists . This indicates a promising direction for future research and development in the field of antidiabetic drugs .

properties

IUPAC Name

N-benzhydryl-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c26-19-15-29-22(28)25(19)18-11-13-24(14-12-18)21(27)23-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18,20H,11-15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGMTOCRMJKRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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